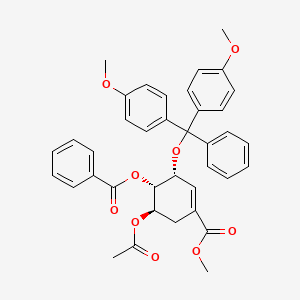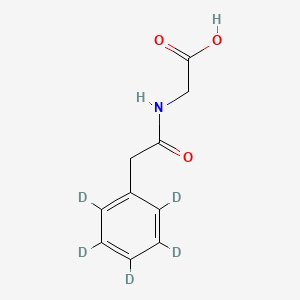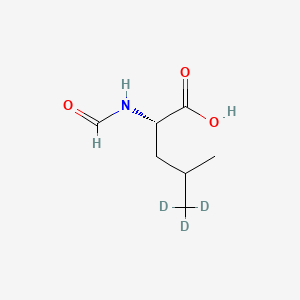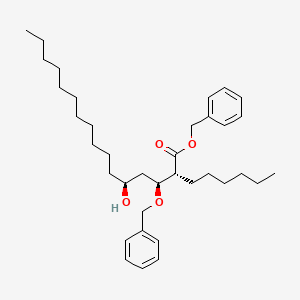
5-Acetoxymethyl-2-furaldehyde-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetoxymethyl-2-furaldehyde-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5-Acetoxymethyl-2-furaldehyde, where six carbon atoms are replaced with the carbon-13 isotope. This compound is often utilized in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-2-furaldehyde-13C6 typically involves the acetylation of hydroxymethylfurfural (HMF) using acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Acetoxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the aldehyde group to a primary alcohol.
Substitution: Involves the replacement of the acetoxy group with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products
Oxidation: 5-Carboxymethyl-2-furaldehyde-13C6.
Reduction: 5-Hydroxymethyl-2-furaldehyde-13C6.
Substitution: Products vary depending on the nucleophile used
Scientific Research Applications
5-Acetoxymethyl-2-furaldehyde-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and studying metabolic disorders.
Industry: Acts as a standard for environmental pollutant detection and quality control in food and beverage industries
Mechanism of Action
The mechanism of action of 5-Acetoxymethyl-2-furaldehyde-13C6 involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 isotope acts as a marker, allowing researchers to study the transformation and fate of the compound in various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-2-furaldehyde: A precursor in the synthesis of 5-Acetoxymethyl-2-furaldehyde-13C6.
5-Formyl-2-furfuryl Acetate: Another derivative of furfural with similar chemical properties
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and NMR spectroscopy. Its stable isotope composition allows for precise and accurate tracking in various research applications .
Properties
IUPAC Name |
[5-(oxo(113C)methyl)(2,3,4,5-13C4)furan-2-yl](113C)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVITTVTXPZTSE-CLQMYPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)
![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)


